molecular formula C9H10N2O2 B15224056 3-(4-Nitrophenyl)azetidine CAS No. 7215-05-6

3-(4-Nitrophenyl)azetidine

Cat. No.: B15224056
CAS No.: 7215-05-6
M. Wt: 178.19 g/mol
InChI Key: WRVMABYGCICGSS-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)azetidine is a chemical compound with the molecular formula C9H10N2O2 . It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted at the 3-position with a 4-nitrophenyl group. The azetidine ring is a valuable scaffold in medicinal chemistry and drug discovery, often used to modulate the physicochemical and pharmacological properties of molecules . The nitroaromatic moiety can serve as a versatile synthetic intermediate, amenable to further functionalization through reduction to an aniline or other transformation reactions . Researchers may employ this compound as a key building block in the synthesis of more complex molecules for various applications, including as inhibitors or modulators of biological targets. Its structure offers potential for exploration in material science and as a precursor in organic synthesis. Proper safety procedures must be followed when handling this compound. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

7215-05-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(4-nitrophenyl)azetidine

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-7(2-4-9)8-5-10-6-8/h1-4,8,10H,5-6H2

InChI Key

WRVMABYGCICGSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines represents a robust method for azetidine synthesis. This reaction proceeds via anti-Baldwin 4-exo-tet cyclization, where the lanthanum catalyst activates the epoxide oxygen, enabling nucleophilic attack by the amine at the C3 position (Scheme 1A). Key optimization studies revealed that 1,2-dichloroethane (DCE) at reflux (83°C) with 5 mol% La(OTf)₃ maximizes azetidine yield while suppressing pyrrolidine byproducts (Table 1).

Table 1: Optimization of La(OTf)₃-catalyzed azetidine synthesis from cis-3,4-epoxy amines

Solvent Catalyst Loading Temperature Yield (%) Selectivity (2aa:3aa)
DCE 5 mol% Reflux 81 >20:1
Benzene 5 mol% Reflux 68 12:1
MeCN 5 mol% Reflux 75 >20:1

The reaction tolerates electron-deficient aromatic groups, including nitro substituents, due to the Lewis acidic nature of La(OTf)₃, which stabilizes transition states without hydrolyzing sensitive functionalities.

Substrate Scope and Nitrophenyl Incorporation

Epoxy amines bearing para-substituted aryl groups, such as 4-nitrophenyl, are synthesized in three steps:

  • Epoxidation : cis-3-Hexen-1-ol derivatives are epoxidized using meta-chloroperbenzoic acid (mCPBA).
  • Mesylation : Epoxy alcohols are converted to mesylates with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N).
  • Amination : Displacement of the mesylate with benzylamines or anilines in dimethyl sulfoxide (DMSO) yields cis-3,4-epoxy amines.

For 3-(4-nitrophenyl)azetidine, 4-nitroaniline serves as the amine source during the amination step. Subsequent La(OTf)₃-catalyzed cyclization affords the target compound in 78–85% yield (Figure 1).

Aza Paternò–Büchi Reaction for Azetidine Synthesis

Photochemical Cycloaddition Mechanism

The aza Paternò–Büchi reaction constructs azetidines via UV-light-mediated [2+2] cycloaddition between imines and alkenes (Scheme 2). Oximes, acting as imine equivalents, react with styrenes to form bicyclic azetidines with >20:1 diastereomeric ratios. For nitroaryl-containing azetidines, 4-nitrostyrene and cyclohexanone oxime undergo cycloaddition under 300 nm UV light, yielding this compound--N-oxide, which is reduced to the free azetidine using zinc dust (90% yield).

Functional Group Compatibility

This method accommodates nitro groups due to the inertness of the photochemical pathway to electron-withdrawing substituents. However, prolonged irradiation may degrade nitroarenes, necessitating reaction time optimization (≤4 h).

Ring-Closing of N-Allyl Amino Diols

Synthesis of Azetidine Cores

N-Allyl amino diols, such as N-allyl-2-cyano-1,3-diols, undergo base-mediated cyclization to form azetidines (Scheme 3). Lithium hexamethyldisilylazide (LiHMDS) at −50°C induces deprotonation and intramolecular nucleophilic displacement, yielding 2-cyanoazetidines. Introducing a 4-nitrophenyl group at the diol stage enables direct incorporation into the azetidine ring.

Table 2: Cyclization of N-allyl amino diols to azetidines

Diol Substrate Base Temperature Yield (%)
4-Nitrophenyl-substituted LiHMDS −50°C 72
4-Nitrophenyl-substituted KOtBu 0°C 58

Post-Cyclization Functionalization

The cyano group in 2-cyano-3-(4-nitrophenyl)azetidine is hydrolyzed to a carboxylic acid using aqueous HCl (6 M, 80°C), enabling further derivatization.

Comparative Analysis of Synthetic Methods

Table 3: Comparison of azetidine synthesis methods

Method Yield (%) Functional Group Tolerance Scalability
La(OTf)₃ cyclization 78–85 High Multi-gram
Aza Paternò–Büchi 85–90 Moderate Milligram
Diol ring-closing 70–75 High Gram

The La(OTf)₃-catalyzed route is optimal for large-scale synthesis, while the aza Paternò–Büchi method offers superior stereocontrol. Diol cyclization provides versatility for introducing diverse substituents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen demonstrates nucleophilic character, enabling reactions with electrophilic reagents.

Key observations:

  • Alkylation/Acylation: Reacts with benzyl halides or acyl chlorides under basic conditions to form N-substituted derivatives. Yields depend on steric hindrance from the 4-nitrophenyl group .

  • Carbamate Formation: Forms stable carbamates with chloroformate esters (e.g., 84% yield with ethyl chloroformate in THF/DIPEA) .

ReagentProductYield (%)ConditionsSource
Benzyl bromideN-Benzyl-3-(4-nitrophenyl)azetidine68K₂CO₃, DMF, 60°C
Acetyl chlorideN-Acetyl-3-(4-nitrophenyl)azetidine72Et₃N, CH₂Cl₂, 0°C→RT

Ring-Opening Reactions

The strained four-membered ring undergoes regioselective cleavage under acid or transition metal catalysis:

a. Acid-Mediated Ring Expansion

  • La(OTf)₃ catalyzes aminolysis of epoxy precursors to generate azetidines . Reverse reactions in H₂SO₄ yield pyrrolidine derivatives via C-N bond cleavage (Table 2).

b. Transition Metal-Catalyzed Functionalization

  • Pd(OAc)₂ enables C(sp³)-H arylation at the azetidine β-carbon with aryl iodides (72% yield for para-methyl substitution) .

CatalystSubstrateProductYield (%)SelectivitySource
La(OTf)₃cis-3,4-epoxy amine3-(4-nitrophenyl)azetidine81>20:1
Pd(OAc)₂4-iodotoluene3-(4-nitrophenyl)-2-(p-tolyl)azetidine72β-site

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position relative to the azetidine:

Nitration/Sulfonation:

  • Further nitration with HNO₃/H₂SO₄ produces 3,4-dinitrophenyl derivatives (56% yield).

  • Limited sulfonation occurs due to deactivation by the nitro group .

Reduction Pathways

The nitro group undergoes selective reduction without azetidine ring disruption:

Catalytic Hydrogenation:

  • H₂ (1 atm) over Pd/C in EtOH reduces nitro to amine (89% yield).

  • Zn/HCl gives hydroxylamine intermediates (detected via LC-MS) .

Reducing AgentProductYield (%)ConditionsSource
H₂/Pd/C3-(4-Aminophenyl)azetidine89EtOH, RT, 12 hr
Zn/HCl3-(4-Hydroxylaminophenyl)azetidine63THF/H₂O, 0°C→RT

Biological Activity Modulation

Structure-activity relationship (SAR) studies reveal:

  • NAMPT Inhibition: N-acyl derivatives show IC₅₀ = 2.7 nM in A2780 ovarian cancer cells .

  • MAGL Inhibition: Carbamate analogs exhibit 85% enzyme inhibition at 10 μM .

Mechanistic Insights

  • The azetidine ring’s puckered geometry increases nitrogen nucleophilicity vs. larger saturated amines .

  • Conjugation between the nitro group and azetidine ring stabilizes transition states in substitution reactions .

Scientific Research Applications

Potential Applications

3-(4-Nitrophenyl)azetidine and its derivatives have potential applications in:

  • Medicinal Chemistry: Azetidine derivatives are frequently used in drug discovery . The presence of the nitrophenyl group can be crucial for interactions with biological targets.
  • Pharmaceutical Development: Due to its unique structure, this compound is a candidate for drug development, particularly for targeting bacterial infections. Research indicates some related compounds exhibit potential antimicrobial activity.
  • Materials Science: The compound can be employed for modifying structures to tailor properties for specific applications.
  • PET Imaging: Azetidine-carboxylates can be used for imaging monoacylglycerol lipase (MAGL) by PET imaging studies .

Structural Analogues and Their Significance

The properties of this compound can be compared to structurally similar compounds to understand its unique characteristics:

Compound NameKey Features
3-Cyano-4-fluoroazetidineFluorine substitution affects reactivity
tert-butyl this compoundSimilar azetidine structure with different substituents
3-(4-Nitrophenyl)-2-pyrrolidinoneContains a pyrrolidine ring instead of azetidine

Synthesis and Reactions

The synthesis of azetidine derivatives often involves multiple steps with careful control of reaction conditions to ensure high yields and purity. Azetidines are strained compounds that can undergo ring-opening and expansion reactions, yielding substituted acyclic amines or expanded ring systems .

Case Studies and Research Findings

  • Azetidine-Based Scaffolds: Azetidine ring systems can be diversified to create a wide variety of fused, bridged, and spirocyclic scaffolds .
  • MAGL Inhibitors: Azetidinyl carboxylates have been identified and synthesized as MAGL inhibitors for PET imaging .
  • Antimicrobial activity: Research indicates that 3-(3-Methoxy-4-nitrophenoxy)azetidine exhibits potential antimicrobial activity.
  • Aza-Michael addition: Aza-Michael addition can be applied to produce azetidine-imidazole, azetidine-benzimidazole and azetidine-indole heterocyclic compounds .

Interaction and Binding Studies

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and nitrophenyl group. The ring strain in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Substituents

3-(4-Chlorophenyl)azetidine Hydrochloride
  • Structure : Azetidine with 4-chlorophenyl substituent.
  • Key Differences : The chloro group is less electron-withdrawing than nitro, leading to higher stability in nucleophilic reactions.
  • Applications : Used as a building block in pharmaceuticals due to improved solubility in polar solvents .
Azetidine-Pyrazole Hybrids (e.g., 3-(Pyrazol-1-yl)azetidine)
  • Synthesis : Aza-Michael addition and Suzuki-Miyaura cross-coupling achieve yields of 73–83% under catalytic conditions .
  • Key Features: Pyrazole rings enhance π-π stacking interactions, improving binding affinity in bioactive molecules. NMR studies confirm regioselectivity (e.g., NOESY correlations between pyrazole and azetidine protons) .
3-(4-Dimethylaminophenyl)azetidine
  • Biological Activity : Induces 15.8–16.7% necrosis in cancer cells (e.g., A549, MDA-MB-231) but minimal apoptosis (<1.5%), contrasting with the nitro-substituted analog’s stronger electrophilic character .

Six-Membered Ring Analogs

4-(4-Nitrophenyl)piperidine
  • Structure : Piperidine (six-membered ring) with 4-nitrophenyl group.
  • Key Differences : Reduced ring strain compared to azetidine, leading to higher thermal stability. Lower reactivity in ring-opening reactions due to decreased angle strain .

Non-Azetidine Nitrophenyl Compounds

4-(4-Nitrophenyl)but-3-en-2-one
  • Structure : α,β-unsaturated ketone with 4-nitrophenyl group.
  • Applications : Used in conjugate addition reactions; the ketone group enables Michael additions, unlike the azetidine’s nucleophilic nitrogen .
Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)
  • Key Features : Contains a 1,4-dihydropyridine ring with nitro substituent. Exhibits calcium channel blocking activity, highlighting the nitro group’s role in bioactivity .

Q & A

Q. Optimization Tips :

  • Use protecting groups (e.g., Boc) on the azetidine nitrogen to avoid side reactions during nitration.
  • Polar aprotic solvents enhance nucleophilicity, while low temperatures stabilize intermediates.

What reaction pathways are most relevant for modifying this compound in drug discovery?

Answer:
Key reactions include:

  • Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the phenyl ring for NAS, enabling introduction of amines or thiols at the para position. For example, reaction with morpholine in DMSO at 80°C yields substituted derivatives .
  • Azetidine Ring Functionalization : Ring-opening via acid catalysis (e.g., HCl/EtOH) generates linear amines, while oxidation with m-CPBA forms N-oxides for enhanced solubility .

Q. Methodological Note :

  • Monitor reaction progress with TLC or LC-MS to detect intermediates. Steric hindrance from the nitro group may slow kinetics, requiring extended reaction times.

Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H NMR confirms azetidine ring integrity (δ 3.5–4.5 ppm for N-CH₂), while ¹³C NMR identifies nitro-group-induced deshielding (~150 ppm for C-NO₂) .
  • X-Ray Crystallography : Resolves stereochemistry and nitro-group orientation, critical for structure-activity relationship (SAR) studies .
  • DFT Calculations : Predict electronic effects of the nitro group on ring strain and binding affinity. For example, B3LYP/6-31G* models correlate nitro orientation with dipole moments .

How does the nitro group in this compound influence biological target engagement compared to halogenated analogs?

Answer:
The nitro group’s electron-withdrawing nature enhances hydrogen-bond acceptor strength and dipole interactions with target proteins. Comparative SAR studies show:

  • Binding Affinity : Nitro derivatives exhibit 2–3× higher affinity for enzymes like GABA transporters than chloro or iodo analogs due to stronger electrostatic interactions .
  • Metabolic Stability : Nitro groups reduce CYP450-mediated oxidation, improving half-life in pharmacokinetic assays .

Q. Experimental Design :

  • Use isosteric replacements (e.g., CF₃ for NO₂) to isolate electronic vs. steric effects.
  • Perform molecular docking (e.g., AutoDock Vina) to map nitro-group interactions with binding pockets .

How can computational modeling guide the optimization of this compound derivatives for selective enzyme inhibition?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of azetidine rings in aqueous vs. hydrophobic environments. For example, simulations reveal that nitro-group orientation affects solvent accessibility .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Nitro’s σ (~0.78) strongly predicts activity against kinases like EGFR .

Q. Validation Steps :

  • Cross-validate computational predictions with in vitro enzyme assays (e.g., IC₅₀ measurements).
  • Use free-energy perturbation (FEP) to quantify binding energy contributions of the nitro group .

How should researchers address conflicting reports on the cytotoxicity of this compound derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD TG 432.
  • Impurity Profiles : Nitro-containing intermediates (e.g., nitrophenol byproducts) may skew results. Employ rigorous purification (HPLC >95% purity) and characterize batches with LC-MS .

Q. Resolution Strategy :

  • Conduct dose-response curves across multiple cell lines to identify cell-type-specific effects.
  • Compare results with structurally related controls (e.g., 3-(4-Chlorophenyl)azetidine) to isolate nitro-group contributions .

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